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  • Product: Methyl 6-amino-5-bromo-2-methylnicotinate
  • CAS: 1780195-99-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Safe Handling of Methyl 6-amino-5-bromo-2-methylnicotinate

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunct...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols.

Introduction

Methyl 6-amino-5-bromo-2-methylnicotinate is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical and agrochemical research.[1] Its structural complexity, featuring an aminopyridine core with bromine and methyl ester functionalities, makes it a versatile intermediate for the synthesis of novel bioactive molecules. As with any specialized chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses pertinent to Methyl 6-amino-5-bromo-2-methylnicotinate and related pyridine compounds.

Hazard Identification and Classification

General hazards associated with aminopyridine derivatives include:

  • Acute Toxicity: Many aminopyridines are toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

GHS Hazard Statements for a Related Compound (Methyl 6-amino-5-bromonicotinate): [2]

  • Causes skin irritation.

It is prudent to handle Methyl 6-amino-5-bromo-2-methylnicotinate with the assumption that it carries similar, if not identical, hazards to its close structural analogs.

Core Safety and Handling Protocols

Given the hazardous nature of pyridine derivatives, a multi-faceted approach to safety is essential, encompassing engineering controls, personal protective equipment, and stringent handling procedures.[6][7]

Engineering Controls
  • Ventilation: All work with Methyl 6-amino-5-bromo-2-methylnicotinate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][8] The volatile nature of many organic compounds, including pyridine derivatives, necessitates this primary engineering control.[6]

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is non-negotiable when handling this compound.[7]

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.Provides chemical resistance against pyridine and its derivatives.
Eye and Face Protection Chemical splash goggles. A face shield should be worn with goggles when there is a high risk of splashing.Protects against splashes and fumes that can cause serious eye irritation.[7]
Skin and Body Protection A chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended for larger quantities.Protects against skin contact.[7]
Respiratory Protection To be used in a certified fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Pyridine fumes can cause headaches, dizziness, and respiratory irritation upon inhalation.[7]
Safe Handling Workflow

The following diagram outlines the logical flow for the safe handling of Methyl 6-amino-5-bromo-2-methylnicotinate, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_review Review SDS & Protocols prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve handle_transfer Transfer Solutions handle_dissolve->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial. The following measures are based on the safety data for Methyl 6-amino-5-bromonicotinate and general guidelines for pyridine derivatives.[2]

Exposure RouteFirst Aid Measures
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing.[2]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2]
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage
  • Store in a well-ventilated place. Keep the container tightly closed.[2][9]

  • Store locked up.[2]

  • The compound is noted to be air-sensitive; therefore, storage under an inert atmosphere may be advisable for long-term stability.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Disposal
  • Dispose of contents/container to an approved waste disposal plant.[2][9]

  • Waste material must be disposed of in accordance with national and local regulations.[10]

  • Do not let the product enter drains.[4][11]

Physical and Chemical Properties

While a comprehensive, experimentally verified list of physical and chemical properties for Methyl 6-amino-5-bromo-2-methylnicotinate is not available, data for a close analog and related compounds can provide estimations.

PropertyValue (for Methyl 6-amino-5-bromonicotinate)
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol [2]
Appearance Solid
Stability Stable under recommended storage conditions; air-sensitive.[2]

Spills and Accidental Release

In the event of a spill, the following procedures should be followed:

  • Evacuate: Evacuate unnecessary personnel from the area.[12]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.[12]

  • Contain: Use a non-combustible absorbent material (e.g., sand, earth) to contain the spill.[11]

  • Clean-up: Carefully sweep up and shovel the material into a suitable, labeled container for disposal.[9]

  • Decontaminate: Clean the spill area thoroughly.

The following flowchart illustrates the decision-making process for responding to a chemical spill.

spill Chemical Spill Occurs assess Assess Severity spill->assess small_spill Small & Contained Spill assess->small_spill Minor large_spill Large or Uncontrolled Spill assess->large_spill Major cleanup Follow Spill Cleanup Protocol small_spill->cleanup evacuate Evacuate Area large_spill->evacuate notify Notify EH&S evacuate->notify decontaminate Decontaminate Area cleanup->decontaminate report Complete Incident Report decontaminate->report

Sources

Exploratory

The Medicinal Chemistry of 2-Methylnicotinate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Pyridine Scaffold The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic propert...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an ideal starting point for the design of novel therapeutic agents. Within this vast chemical space, derivatives of 2-methylnicotinic acid and its esters, particularly 2-methylnicotinates, have emerged as a versatile class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of 2-methylnicotinate derivatives across various therapeutic areas, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies: Accessing the 2-Methylnicotinate Scaffold

The synthetic accessibility of 2-methylnicotinate derivatives is a key factor driving their exploration in medicinal chemistry. Several robust methods exist for the construction of the core scaffold, with the choice of route often depending on the desired substitution pattern and scale of synthesis.

A common and efficient approach involves the heterocyclization of enaminones.[[“]] This method offers a high degree of flexibility for introducing substituents onto the pyridine ring. The general workflow is depicted below:

G A Aryl Ketone C Enaminone Intermediate A->C Reflux B DMF-DMA B->C E Ethyl 2-Methyl-6-arylnicotinate C->E Reflux in Acetic Acid D Ethyl Acetoacetate & Ammonium Acetate D->E

Figure 1: General synthetic scheme for ethyl 2-methyl-6-arylnicotinates via enaminone intermediates.

This strategy allows for the facile introduction of various aryl groups at the 6-position, which has proven to be a critical modification for tuning the biological activity of these compounds. The resulting ethyl 2-methylnicotinate can then be further functionalized, for example, by hydrolysis to the corresponding carboxylic acid or by reaction with hydrazine hydrate to form the hydrazide, a key intermediate for further derivatization.[[“]]

Another established method is the esterification of nicotinic acid, often using methanol in the presence of an acid catalyst like sulfuric acid.[2][3] While straightforward, this route is more suited for producing simpler, unsubstituted or pre-substituted nicotinates.

Therapeutic Applications and Mechanisms of Action

2-Methylnicotinate derivatives have demonstrated therapeutic potential in a range of diseases, primarily by modulating key signaling pathways implicated in cancer, inflammation, and neurological disorders.

Oncology: A Multi-pronged Attack on Cancer

The 2-methylnicotinate scaffold has served as a crucial intermediate in the synthesis of several targeted anticancer agents.

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers.[4] The IκB kinase (IKK) complex, particularly the IKKβ subunit, is central to the canonical NF-κB signaling pathway. IKKβ phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This liberates NF-κB to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes.[4]

2-Methylnicotinic acid is a key intermediate in the synthesis of MLN120B , a potent and selective ATP-competitive inhibitor of IKKβ.[4][5] By blocking the catalytic activity of IKKβ, MLN120B prevents IκBα phosphorylation, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and inhibiting NF-κB-mediated gene transcription.[4][6] This mechanism has shown preclinical efficacy in models of multiple myeloma and other cancers.[7][8]

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex (IKKβ) TNFR->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p Ub Ubiquitination IkBa_p->Ub Degradation Proteasome Proteasome Ub->Proteasome Degradation NFkB NF-κB Proteasome->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MLN120B MLN120B (2-Methylnicotinate Derivative) MLN120B->IKK Inhibition DNA DNA NFkB_nuc->DNA Gene_Transcription Gene Transcription (Pro-survival, Pro-inflammatory) DNA->Gene_Transcription

Figure 2: The canonical NF-κB signaling pathway and the inhibitory action of MLN120B.

The phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling cascades in human cancer.[9][10] PI3Ks are a family of lipid kinases that, upon activation, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and mTOR, which in turn promote cell growth, proliferation, survival, and metabolism.[3][11]

The 2-methylnicotinate moiety is a component of BAY-1082439 , an orally bioavailable inhibitor of the class I PI3K alpha (α) and beta (β) isoforms.[9][11] This dual inhibition is significant as it can be effective in tumors with either PIK3CA mutations (activating PI3Kα) or loss of the tumor suppressor PTEN (leading to hyperactivation of PI3Kβ signaling).[9][12] Inhibition of the PI3K/Akt/mTOR pathway by BAY-1082439 can lead to tumor cell apoptosis and growth inhibition.[9][11] Numerous PI3K inhibitors have been evaluated in clinical trials, with some gaining FDA approval for specific cancer types.[[“]][10][13][14][15]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (α/β) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream BAY1082439 BAY-1082439 (2-Methylnicotinate Derivative) BAY1082439->PI3K Inhibition

Figure 3: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of BAY-1082439.

Nur77 (also known as NR4A1) is an orphan nuclear receptor with a dual role in cancer, acting as either a pro-survival or pro-apoptotic factor depending on its subcellular localization.[3][10] In the nucleus, Nur77 can promote cell proliferation. However, upon certain stimuli, Nur77 translocates to the mitochondria where it interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and triggering the intrinsic apoptotic pathway.[3][16]

Certain 2-methylnicotinate derivatives have been shown to act as Nur77 modulators, inducing its expression and promoting its nuclear export, thereby leading to apoptosis in cancer cells.[17] This represents a promising strategy for developing novel anticancer agents, particularly for tumors that overexpress Bcl-2.[18] While promising, the development of Nur77 modulators is still in the preclinical stage, and no clinical trials have been initiated to date.[19][20][21]

AlkB homolog 2 (ALKBH2) is a DNA demethylase that plays a crucial role in the repair of alkylation damage.[22][23] In glioblastoma (GBM), high expression of ALKBH2 is associated with resistance to alkylating chemotherapeutic agents like temozolomide.[22][23] ALKBH2 removes methyl groups from DNA bases, thereby reversing the cytotoxic effects of these drugs.[23]

Recently, nicotinamide-based derivatives have been identified as potent and selective inhibitors of ALKBH2.[24][25] By inhibiting ALKBH2, these compounds can re-sensitize GBM cells to temozolomide, offering a potential combination therapy to overcome drug resistance.[22] While no specific ALKBH2 inhibitors are currently in clinical trials, the HIV protease inhibitor ritonavir has been shown to inhibit its activity, suggesting the potential for drug repurposing.[26]

Tumor hypoxia leads to the upregulation of carbonic anhydrases (CAs), particularly the membrane-bound isoforms CA IX and CA XII.[23][27] These enzymes play a critical role in maintaining the pH homeostasis of cancer cells by catalyzing the hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic tumor microenvironment which promotes tumor invasion and metastasis.[22][28]

Pyridine-based sulfonamides, which can be derived from a 2-methylnicotinate scaffold, have been developed as potent inhibitors of these tumor-associated CAs.[9][12][29][30] By inhibiting CA IX and XII, these compounds can disrupt the pH regulation of cancer cells, leading to intracellular acidification and apoptosis. The sulfonamide SLC-0111 has completed Phase I clinical trials and is currently in Phase Ib/II trials for advanced solid tumors.[23][27] Another CA inhibitor, acetazolamide, is also being investigated in a Phase I trial in combination with radiochemotherapy for small cell lung cancer.[4][31]

Anti-inflammatory and Analgesic Applications

Chronic inflammation and pain are debilitating conditions with a significant unmet medical need. 2-Methylnicotinate derivatives have shown promise in this area through the modulation of the endocannabinoid system.

N-acylethanolamine acid amidase (NAAA) is a lysosomal enzyme responsible for the degradation of N-acylethanolamines, a class of endogenous bioactive lipids.[7][13] A key substrate for NAAA is palmitoylethanolamide (PEA), an endogenous lipid with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[13][30] PEA exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in inflammation.[13][15]

By inhibiting NAAA, the intracellular levels of PEA are elevated, leading to enhanced PPAR-α signaling and a subsequent reduction in inflammation and pain.[13][32] Structure-activity relationship studies have shown that β-lactone derivatives and other small molecules can act as potent NAAA inhibitors.[17][33][34] While the 2-methylnicotinate core is not explicitly present in all reported NAAA inhibitors, the principles of targeting this enzyme are relevant to the broader field of pyridine-based drug design. The development of NAAA inhibitors is an active area of research, with several compounds showing efficacy in preclinical models of inflammatory pain.[17]

G cluster_0 Cell PEA PEA (Palmitoylethanolamide) NAAA NAAA PEA->NAAA PPARa PPAR-α PEA->PPARa Activation Degradation Degradation NAAA->Degradation NAAA_Inhibitor NAAA Inhibitor (e.g., 2-Methylnicotinate Derivative) NAAA_Inhibitor->NAAA Inhibition Gene_Transcription Gene Transcription (Anti-inflammatory) PPARa->Gene_Transcription

Figure 4: Mechanism of action of NAAA inhibitors.

Quantitative Structure-Activity Relationships (SAR)

The development of potent and selective 2-methylnicotinate derivatives is guided by a systematic exploration of their structure-activity relationships.

Target ClassGeneral SAR ObservationsRepresentative IC50/Ki Values
PI3K Inhibitors Modifications at the 2, 6, and 8-positions of an imidazo[1,2-a]pyridine scaffold (a related heterocyclic system) significantly impact potency and selectivity. A morpholinyl amide at the 2-position is often favorable.[11]Compound 35 (imidazo[1,2-a]pyridine derivative): IC50 = 150 nM for PI3Kα.[11]
Carbonic Anhydrase Inhibitors For pyrazolo[4,3-c]pyridine sulfonamides, an N-methylpropionamide linker between the benzenesulfonamide and the heterocyclic core is beneficial for hCA I inhibition.[9]Compound 1f (pyrazolopyridine sulfonamide): Ki = 58.8 nM for hCA I and 6.6 nM for hCA II.[9]
NAAA Inhibitors For pyrrolidine amide derivatives, small lipophilic substituents at the 3-position of a phenyl ring are preferred for optimal potency. Conformationally flexible linkers can increase potency but may reduce selectivity against FAAH.[33]Compound 14q (β-lactone carbamate): IC50 = 7 nM for intracellular NAAA.[17]
ALKBH2 Inhibitors Nicotinamide derivatives have been identified as a promising class of ALKBH2 inhibitors.[24]AH2-15c (nicotinamide derivative): IC50 = 0.031 µM.[24]

Experimental Protocols: A Guide to Practice

To facilitate the exploration of 2-methylnicotinate derivatives, this section provides detailed, step-by-step methodologies for a key synthetic transformation and a representative biological assay.

Protocol 1: Synthesis of Ethyl 2-methyl-6-phenylnicotinate[1]

This protocol describes a typical procedure for the synthesis of a 6-aryl-substituted 2-methylnicotinate derivative.

Materials:

  • (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one (enaminone intermediate)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Glacial acetic acid

  • Water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve the enaminone intermediate (5 mmol) in glacial acetic acid (10 mL).

  • Add ammonium acetate (3.08 g, 40 mmol) to the solution.

  • Add ethyl acetoacetate (0.76 mL, 6 mmol) to the reaction mixture.

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting solid by filtration and wash with water to afford the desired ethyl 2-methyl-6-phenylnicotinate.

Protocol 2: In Vitro IKKβ Kinase Assay (TR-FRET)[2]

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibitory activity of test compounds against IKKβ.

Materials:

  • Recombinant IKKβ enzyme

  • Biotinylated IκBα peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (e.g., 2-methylnicotinate derivatives) dissolved in DMSO

  • Detection mix: Europium-labeled anti-phospho-IκBα antibody and streptavidin-allophycocyanin (SA-APC) in detection buffer

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and then further dilute in assay buffer. Add 2 µL of the diluted compounds or vehicle (DMSO in assay buffer) to the wells of the assay plate.

  • Enzyme Addition: Add 4 µL of diluted IKKβ enzyme solution to each well.

  • Inhibitor Binding: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 4 µL of a pre-mixed solution of biotinylated IκBα substrate and ATP to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 5 µL of the detection mix to each well to stop the reaction.

  • Signal Development: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths. The ratio of acceptor to donor fluorescence is proportional to the extent of substrate phosphorylation.

G A Compound Plating B Enzyme Addition A->B C Inhibitor Binding (15 min, RT) B->C D Reaction Initiation (Substrate + ATP) C->D E Reaction Incubation (60 min, 30°C) D->E F Detection (Antibody + SA-APC) E->F G Signal Development (60 min, RT) F->G H Data Acquisition (TR-FRET Reader) G->H

Figure 5: Experimental workflow for the in vitro IKKβ TR-FRET assay.

Conclusion and Future Perspectives

The 2-methylnicotinate scaffold has proven to be a remarkably fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in modern medicinal chemistry. From targeted cancer therapies that inhibit key signaling pathways like NF-κB and PI3K, to innovative anti-inflammatory agents that modulate the endocannabinoid system, 2-methylnicotinate derivatives continue to offer exciting opportunities for drug development.

Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: For kinase inhibitors, achieving greater selectivity remains a critical challenge to minimize off-target effects and improve the therapeutic window.

  • Exploring Novel Targets: The versatility of the 2-methylnicotinate scaffold suggests that it could be adapted to target other enzymes and receptors implicated in disease.

  • Combination Therapies: As demonstrated with ALKBH2 inhibitors, combining 2-methylnicotinate derivatives with existing therapies holds significant promise for overcoming drug resistance and enhancing efficacy.

  • Advancing Clinical Translation: While many derivatives have shown preclinical promise, advancing these compounds through clinical trials will be the ultimate validation of their therapeutic potential.

This technical guide has provided a comprehensive overview of the current state of the art in the medicinal chemistry of 2-methylnicotinate derivatives. By understanding the underlying synthetic strategies, mechanisms of action, and structure-activity relationships, researchers can continue to harness the power of this versatile scaffold to develop the next generation of innovative medicines.

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  • MDPI. (2022, March 4). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2026, February 12). SAR Studies for a New Class of Antibacterial NAD Biosynthesis Inhibitors. Retrieved February 14, 2026, from [Link]

  • PubMed. (2018, December 18). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Retrieved February 14, 2026, from [Link]

  • PubMed. (n.d.). Inhibition of human DNA alkylation damage repair enzyme ALKBH2 by HIV protease inhibitor ritonavir. Retrieved February 14, 2026, from [Link]

  • eScholarship.org. (n.d.). Synthesis, Biological Evaluation, and 3D QSAR Study of 2‑Methyl-4-oxo-3-oxetanylcarbamic Acid Esters as N‑Acylethanolamine Acid Amidase (NAAA) Inhibitors. Retrieved February 14, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Procedure for hydrolysis of Methyl 6-amino-5-bromo-2-methylnicotinate ester

Executive Summary This Application Note details the optimized procedure for the hydrolysis of Methyl 6-amino-5-bromo-2-methylnicotinate (CAS: 180340-70-9, analog) to its corresponding carboxylic acid. This transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized procedure for the hydrolysis of Methyl 6-amino-5-bromo-2-methylnicotinate (CAS: 180340-70-9, analog) to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of SHP2 inhibitors and other kinase-targeting pharmacophores.

While ester hydrolysis is a fundamental transformation, this specific substrate presents unique challenges:

  • Regiochemical Stability: The 5-bromo substituent is susceptible to nucleophilic aromatic substitution (

    
    ) under harsh basic conditions due to the electron-deficient nature of the pyridine ring, though the 6-amino group mitigates this slightly via donation.
    
  • Zwitterionic Isolation: The product contains both a basic 2-aminopyridine motif and an acidic carboxyl group, requiring precise pH control during workup to maximize recovery.

  • Solubility: The hydrophobic bromine and methyl groups significantly reduce water solubility, necessitating a tailored co-solvent system.

Reaction Mechanism & Strategic Analysis

The hydrolysis proceeds via a standard base-catalyzed saponification mechanism (


). However, the choice of reagents is dictated by the substrate's electronic properties.
Mechanistic Pathway
  • Nucleophilic Attack: Hydroxide ion (

    
    ) attacks the carbonyl carbon of the ester.
    
  • Tetrahedral Intermediate: Formation of the

    
     hybridized intermediate.
    
  • Collapse & Elimination: Methoxide (

    
    ) is eliminated, reforming the carbonyl.
    
  • Deprotonation (Irreversible): The generated methoxide (or excess hydroxide) immediately deprotonates the newly formed carboxylic acid, driving the equilibrium forward to the carboxylate salt.

Reagent Selection Rationale
  • Base: Lithium Hydroxide (LiOH): Preferred over NaOH or KOH. The lithium cation (

    
    ) acts as a weak Lewis acid, coordinating with the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating hydrolysis under milder conditions (Room Temperature) compared to sodium or potassium bases.
    
  • Solvent: THF/Water (3:1):

    • Water:[1][2] Required source of nucleophile.

    • THF:[1] Essential for solubilizing the lipophilic brominated pyridine ester. Alcohols (MeOH/EtOH) are avoided as primary solvents to prevent transesterification competition during the initial mixing phase.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[2][3][4][5]Role
Methyl 6-amino-5-bromo-2-methylnicotinate 245.071.0Substrate
LiOH·H₂O 41.963.0Base
Tetrahydrofuran (THF) 72.11N/ASolvent A
Deionized Water 18.02N/ASolvent B
1M HCl 36.46N/ANeutralization
Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge a round-bottom flask equipped with a magnetic stir bar with Methyl 6-amino-5-bromo-2-methylnicotinate (1.0 eq).

  • Add THF (10 volumes relative to mass of substrate, e.g., 10 mL for 1 g). Stir until a homogeneous solution or fine suspension is achieved.

  • Prepare a solution of LiOH·H₂O (3.0 eq) in Water (3.3 volumes).

    • Note: Dissolving LiOH separately ensures immediate availability of the nucleophile.

  • Add the aqueous LiOH solution dropwise to the THF mixture over 5 minutes.

    • Observation: A slight exotherm may occur. The mixture usually turns from off-white to a light yellow solution.

Step 2: Reaction Monitoring
  • Stir the reaction mixture at Ambient Temperature (20–25°C) .

  • Monitor via TLC (50% Ethyl Acetate in Hexanes) or LC-MS.

    • Target Time: Conversion is typically complete within 2–4 hours.

    • Endpoint: Disappearance of the ester peak (

      
      ) and appearance of the baseline acid spot.
      
Step 3: Workup & Isolation (Critical pH Control)
  • Concentration: Remove the bulk of THF under reduced pressure (Rotovap, 35°C bath). Do not distill to dryness; leave the aqueous slurry.

  • Dilution: Add water (10 volumes) to the residue. The mixture will likely be a solution (carboxylate salt form).

  • Acidification: Cool the solution to 0–5°C (Ice bath). Slowly add 1M HCl dropwise with vigorous stirring.

  • Target pH: Adjust pH to 3.5 – 4.0 .

    • Why? The isoelectric point (pI) of the amino-nicotinic acid is in this range. Going too acidic (pH < 1) forms the soluble pyridinium hydrochloride salt. Staying too basic (pH > 6) leaves the soluble carboxylate.

  • Precipitation: A white to off-white solid should precipitate heavily at pH 4. Stir for 30 minutes at 0°C to maximize yield.

  • Filtration: Filter the solid using a sintered glass funnel.

  • Wash: Wash the cake with cold water (

    
     volumes) followed by a minimal amount of cold Acetone/Ether (1:1) to remove organic impurities.[6]
    
  • Drying: Dry under high vacuum at 45°C for 12 hours.

Process Visualization

Reaction & Workup Logic Flow

The following diagram illustrates the decision matrix and physical flow of the experiment.

G Start Start: Ester Substrate Solubilization Dissolve in THF Add aq. LiOH (3 eq) Start->Solubilization Reaction Stir at 20-25°C (2-4 Hours) Solubilization->Reaction Check TLC/LCMS Check Reaction->Check Check->Reaction Incomplete Evap Remove THF (Rotovap) Check->Evap Complete Acidify Cool to 0°C Add 1M HCl to pH 3.5-4.0 Evap->Acidify Filter Filter Precipitate (Zwitterion Form) Acidify->Filter Dry Dry under Vacuum Final Product Filter->Dry

Caption: Operational workflow for the saponification of methyl 6-amino-5-bromo-2-methylnicotinate.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance from 5-Br/2-Me groups.Increase temperature to 45°C. Do not exceed 60°C to avoid decarboxylation.
Low Yield (No Precipitate) pH missed the isoelectric point.If pH < 2, back-titrate with sat. NaHCO₃. If pH > 5, add more HCl.
Product is Sticky/Gum Impurities or residual solvent.Triturate the gum with diethyl ether or sonicate in acetonitrile to induce crystallization.
Decarboxylation Reaction temperature too high.Maintain T < 40°C. Ensure acid quench is performed cold (0°C).

References

  • General Saponification Protocols

    • OperaChem. Saponification - Typical Procedures. Retrieved from (Accessed Feb 2026).

    • Standard LiOH hydrolysis conditions for hindered esters.
  • Substrate Specifics (Analogous Structures)

    • Royal Society of Chemistry.[2] Synthesis of methyl 4-bromo-6-methylnicotinate and hydrolysis conditions. Electronic Supplementary Information. Retrieved from (Accessed Feb 2026).

    • Note: Validates the stability of the bromo-methyl-pyridine core under basic hydrolysis.
  • Compound Data

    • PubChem. 6-Amino-5-bromo-2-methylnicotinic acid (CID 53430798). National Library of Medicine. Retrieved from .

  • Synthetic Utility

    • BenchChem.[3] Methyl 6-methylnicotinate synthesis and general pyridine ester properties.[3] Retrieved from .

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution on Methyl 6-amino-5-bromo-2-methylnicotinate

Introduction Methyl 6-amino-5-bromo-2-methylnicotinate is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. The pyridine ring, being elect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 6-amino-5-bromo-2-methylnicotinate is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups and a good leaving group.[1][2][3] The bromine atom at the C5 position, coupled with the activating effects of the adjacent amino group and the ester functionality, makes this substrate amenable to a variety of nucleophilic substitution reactions. These transformations are pivotal for the synthesis of novel compounds with potential therapeutic applications.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for various nucleophilic substitution reactions on Methyl 6-amino-5-bromo-2-methylnicotinate. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present data in a clear and accessible format.

Mechanistic Considerations: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism governing nucleophilic substitution on this pyridine derivative is the Nucleophilic Aromatic Substitution (SNAr) pathway.[3][4] This reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The electron-withdrawing nature of the pyridine nitrogen and the ester group helps to stabilize this intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, a good leaving group.

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen (F > Cl > Br > I) and the position of the leaving group, with positions 2 and 4 being more reactive than position 3.[4] In our substrate, the bromine is at the 5-position; however, the cumulative electron-withdrawing effects of the ring nitrogen and the ester group, along with the electron-donating amino group, influence the reactivity at this position.

Caption: Generalized SNAr mechanism on the pyridine ring.

Reaction Conditions for Nucleophilic Substitution

The success of a nucleophilic substitution reaction on Methyl 6-amino-5-bromo-2-methylnicotinate hinges on the careful selection of the nucleophile, catalyst (if required), base, solvent, and temperature.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[5][6] This method is highly versatile and tolerates a wide range of primary and secondary amines.

Key Parameters:

ParameterRecommended ConditionsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and effective palladium sources for generating the active Pd(0) catalyst.[7]
Ligand XPhos, SPhos, BINAPBulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating oxidative addition and reductive elimination steps.[5]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[5][7]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary to prevent catalyst deactivation and unwanted side reactions.
Temperature 80 - 110 °CElevated temperatures are typically required to drive the reaction to completion.[7]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 6-amino-5-bromo-2-methylnicotinate (1.0 eq.), the desired amine (1.1 - 1.5 eq.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add the base (e.g., NaOt-Bu, 1.5 - 2.0 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted product.

Caption: Experimental workflow for Buchwald-Hartwig amination.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] This reaction is instrumental in synthesizing biaryl and heteroaryl compounds.

Key Parameters:

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂A variety of palladium catalysts are effective, with the choice often depending on the specific boronic acid or ester used.[8]
Ligand PPh₃, dppf, SPhosPhosphine ligands are essential for the efficiency of the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is required to activate the boronic acid for the transmetalation step.[8][9]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Temperature 80 - 100 °CHeating is generally necessary to achieve a reasonable reaction rate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine Methyl 6-amino-5-bromo-2-methylnicotinate (1.0 eq.), the boronic acid or boronic ester (1.1 - 1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add a mixture of degassed solvent (e.g., dioxane/water 4:1) to achieve a concentration of approximately 0.1-0.2 M.

  • Purge the vessel with an inert gas (Argon or Nitrogen) and heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired C-C coupled product.

C-O and C-S Bond Formation

Nucleophilic substitution with oxygen and sulfur nucleophiles can also be achieved, often without the need for a metal catalyst, especially with highly activated substrates.

Key Parameters for C-O/C-S Bond Formation:

ParameterRecommended ConditionsRationale
Nucleophile Alkoxides (e.g., NaOMe), Phenoxides, ThiolsStronger nucleophiles will generally react more readily.
Base K₂CO₃, Cs₂CO₃, NaHA base is often required to deprotonate the alcohol or thiol to generate the more nucleophilic alkoxide or thiolate.
Solvent DMF, DMSO, THFPolar aprotic solvents are typically used to enhance the nucleophilicity of the anionic nucleophile.
Temperature Room Temperature to 100 °CThe required temperature will depend on the nucleophilicity of the attacking species and the reactivity of the substrate.
Experimental Protocol: General Procedure for Thioether Synthesis
  • To a solution of the desired thiol (1.1 eq.) in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.5 eq.) and stir for 15-30 minutes at room temperature.

  • Add Methyl 6-amino-5-bromo-2-methylnicotinate (1.0 eq.) to the mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction, and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient temperature, poor quality reagents/solvents.Ensure anhydrous and degassed solvents are used. Screen different palladium precursors, ligands, and bases. Increase the reaction temperature.
Side product formation Hydrolysis of the ester, competing reactions.Use anhydrous conditions to prevent ester hydrolysis. Optimize the reaction temperature and time to minimize side reactions.
Difficulty in purification Co-elution of product and starting material or byproducts.Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

The functionalization of Methyl 6-amino-5-bromo-2-methylnicotinate through nucleophilic substitution reactions offers a versatile platform for the synthesis of a diverse array of novel chemical entities. By understanding the underlying reaction mechanisms and carefully selecting the reaction conditions, researchers can efficiently generate libraries of compounds for various applications, particularly in the field of drug discovery. The protocols provided herein serve as a robust starting point for the exploration of the rich chemistry of this valuable building block.

References

  • Vertex AI Search. Nucleophilic substitution reactions in pyridine.
  • Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • BenchChem.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Wikipedia. (2023).
  • BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • BenchChem.
  • Clark, J. H., & Macquarrie, D. J. (2008). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 13(7), 1431–1446.
  • G. M. et al. (2015). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters, 17(15), 3790–3793.
  • T. G. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9094–9103.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • ResearchGate. (2017). Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols.
  • L. L. et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3463–3472.
  • R. M. et al. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Unknown Source. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • S. G. et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(4), 1136–1139.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, August 7).
  • The Royal Society of Chemistry.
  • Unknown Source. Nucleophilic Substitution Reactions.
  • Reddit. (2024, February 23). Suzuki coupling with Bromoalkyne and boronic acid.
  • Name-Reaction.com.
  • Organic Chemistry Portal. Suzuki Coupling.
  • BenchChem.
  • Dalal Institute. TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS.
  • Chemistry LibreTexts. (2022, July 18). 8.7: Biological Nucleophilic Substitution Reactions.
  • R. A. M. et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(15), 6046–6055.
  • PrepChem.com.
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  • Frontiers. (2019, February 17). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.
  • Chemistry LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions.
  • T. P. Y. et al. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(44), 15624–15627.
  • Dalal Institute.
  • J. E. W. et al. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. The Journal of Organic Chemistry, 87(19), 13224–13235.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 6-amino-5-bromo-2-methylnicotinate

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 6-amino-5-bromo-2-...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 6-amino-5-bromo-2-methylnicotinate. This key intermediate is crucial in the synthesis of various agrochemicals and pharmaceuticals.[1] This document outlines common impurities, troubleshooting strategies, and detailed purification protocols to ensure the high purity required for subsequent synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Methyl 6-amino-5-bromo-2-methylnicotinate?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as the corresponding non-brominated nicotinate precursor.

  • Over-brominated Species: Formation of di- or tri-brominated nicotinate derivatives can occur if the bromination conditions are not carefully controlled.[2]

  • Positional Isomers: Depending on the synthetic strategy, isomers with bromine at a different position on the pyridine ring may form.

  • Hydrolysis Products: The methyl ester can hydrolyze back to the carboxylic acid (6-amino-5-bromo-2-methylnicotinic acid) if exposed to acidic or basic conditions, especially in the presence of water.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., methanol, ethyl acetate, dichloromethane) and unreacted brominating agents can be present.[4][5]

Q2: What analytical techniques are best for assessing the purity of my compound?

A2: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is a good starting point for method development.[6] A mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium formate) can effectively separate the target compound from many impurities.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is highly effective for identifying impurities by providing molecular weight information for each peak in the chromatogram.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any structurally related impurities that may be present.[4]

Q3: My purified product is a persistent oil instead of a solid. What could be the cause?

A3: This is a common issue that can be attributed to two main factors:

  • Residual Solvent: Trace amounts of solvent from the purification or extraction steps can prevent crystallization. Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice and lower the melting point, resulting in an oil. Re-purification using a more optimized method (see Troubleshooting Guide below) or attempting recrystallization from a different solvent system may be necessary.[2]

Troubleshooting Guide

This table addresses common issues encountered during the purification of Methyl 6-amino-5-bromo-2-methylnicotinate and provides actionable solutions.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Incomplete reaction. 2. Product loss during aqueous workup/extraction. 3. Inefficient elution from the chromatography column.1. Monitor the reaction by TLC or HPLC to ensure full consumption of the starting material.[4] 2. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine to minimize loss of the polar product.[5] 3. Optimize the mobile phase polarity for column chromatography. A gradual increase in polarity (gradient elution) may be necessary.[2]
Co-elution of Impurities in Column Chromatography 1. The polarity of the impurity is very similar to the product. 2. The column is overloaded with the crude sample.1. Adjust the solvent system. A less polar mobile phase may improve separation between closely eluting spots.[2] Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like preparative HPLC. 2. Use an appropriate ratio of crude material to stationary phase (typically 1:30 to 1:100 by weight).
Product Degradation on Silica Gel Column The amino group of the nicotinate is interacting with the acidic silanol groups on the silica gel.1. Deactivate the silica gel by adding a small percentage of a tertiary amine (e.g., triethylamine, ~1%) to the mobile phase.[9] 2. Use a less acidic stationary phase, such as neutral alumina.
Broad or Tailing Peaks in HPLC Analysis Interaction of the basic nitrogen on the pyridine ring with residual silanol groups on the HPLC column.Add a modifier like triethylamine (TEA) or use a buffer in the mobile phase to improve peak shape.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This is the most common method for purifying Methyl 6-amino-5-bromo-2-methylnicotinate on a laboratory scale.[4][10]

1. Preparation of the Column:

  • Select a glass column with a diameter appropriate for the amount of crude material.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
  • Pack the column with the slurry, ensuring no air bubbles are trapped. A layer of sand can be added to the top to protect the silica bed.[2]

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
  • For better separation, pre-adsorb the sample onto a small amount of silica gel by mixing the dissolved sample with silica and evaporating the solvent to obtain a dry, free-flowing powder. This is known as dry loading.[10]
  • Carefully add the dry-loaded sample to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting with a low-polarity mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
  • Gradually increase the polarity of the mobile phase (e.g., to 4:1 or 1:1 hexanes/ethyl acetate) to elute the compounds.[4]
  • Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).
  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization

Recrystallization can be an effective final polishing step if a suitable solvent system is found.

1. Solvent Selection:

  • The ideal solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble at cold temperatures.
  • Common solvent systems to screen include ethanol, isopropanol, ethyl acetate/hexanes, or acetone/hexanes.[11]

2. Procedure:

  • Dissolve the impure solid in the minimum amount of boiling solvent.
  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.
  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
  • Further cool the flask in an ice bath to maximize the yield of the precipitate.
  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of Methyl 6-amino-5-bromo-2-methylnicotinate.

Purification_Workflow start Crude Product tlc_hplc TLC/HPLC Analysis start->tlc_hplc single_spot Single Major Spot? tlc_hplc->single_spot recrystallize Attempt Recrystallization single_spot->recrystallize Yes column Column Chromatography single_spot->column No purity_check1 Check Purity (HPLC/NMR) recrystallize->purity_check1 purity_check2 Check Purity (HPLC/NMR) column->purity_check2 purity_check1->column <98% Pure pure_product Pure Product purity_check1->pure_product >98% Pure purity_check2->pure_product >98% Pure repurify Re-purify or Consider Prep-HPLC purity_check2->repurify <98% Pure

Caption: Decision workflow for purification method selection.

References

  • Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC. Available from: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available from: [Link]

  • Methyl6-amino-5-bromo-2-methylnicotinate - MySkinRecipes. Available from: [Link]

  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. Available from: [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available from: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]

  • Methyl Nicotinate Impurities and Related Compound - Veeprho. Available from: [Link]

  • US20040104126A1 - Method of preparing brominated hydroxy aromatic compounds - Google Patents.
  • Six Suggestions for Successful Column Chromatography | Biocompare. Available from: [Link]

  • HPLC Methods for analysis of Bromide ion - HELIX Chromatography. Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

  • 1.14: Column Chromatography - Biology LibreTexts. Available from: [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available from: [Link]

  • (PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. Available from: [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis: Methyl 6-amino-5-bromo-2-methylnicotinate

Topic: 1H NMR Spectrum Analysis of Methyl 6-amino-5-bromo-2-methylnicotinate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1] Executive Summary Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of Methyl 6-amino-5-bromo-2-methylnicotinate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1]

Executive Summary

Methyl 6-amino-5-bromo-2-methylnicotinate (CAS: 1780195-99-4) is a high-value pyridine scaffold frequently employed in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural integrity is defined by a specific substitution pattern: a 2-methyl group, a 5-bromo halogen handle, and a 6-amino donor, all flanking the 3-carbomethoxy core.[1]

This guide provides a technical comparison between the target molecule and its direct synthetic precursor, Methyl 6-amino-2-methylnicotinate .[1][2] For the synthetic chemist, distinguishing these two species is the primary "performance" metric of the analysis—confirming the success of the electrophilic aromatic bromination at the C5 position.[1][2]

Structural Verification & Assignment Logic

The NMR analysis of this compound relies on identifying the symmetry-breaking effect of the bromine atom.[1][2] Unlike its precursor, which possesses two vicinal aromatic protons, the target molecule contains a single isolated aromatic proton.[1][2]

Theoretical Shift Prediction (DMSO-d₆)
  • Solvent Choice: DMSO-d₆ is the preferred solvent over CDCl₃.[1][2] It stabilizes the exchangeable amino protons (-NH₂), often revealing them as a distinct broad singlet, whereas CDCl₃ may result in broadening or disappearance due to exchange rates.[1][2]

MoietyProton CountMultiplicityExpected Shift (ppm)Mechanistic Rationale
H-4 (Ar-H) 1HSinglet (s)8.00 – 8.25 The only remaining aromatic proton.[1] Deshielded by the ortho-ester group.[1][2] Appears as a sharp singlet due to lack of vicinal coupling.[1][2]
-NH₂ 2HBroad Singlet (br s)6.80 – 7.20 Amino protons.[1][2] Chemical shift is highly concentration/temperature dependent.[1][2]
-OCH₃ 3HSinglet (s)3.75 – 3.85 Methyl ester.[1][2][3] Typical region for methoxy groups attached to carbonyls.[1][2]
-CH₃ (C2) 3HSinglet (s)2.40 – 2.60 Methyl group on the pyridine ring.[1][2][3] Slightly deshielded by the aromatic ring current.[1][2]

Expert Insight: The diagnostic signal is the H-4 Singlet .[1][2] If you observe a doublet in the aromatic region (J ≈ 8.0 Hz), your reaction is incomplete.[1][2]

Comparative Analysis: Target vs. Alternative (Precursor)

In a drug development context, the "Alternative" is the non-brominated starting material.[1][2] Failure to distinguish these leads to downstream synthetic failures (e.g., during Suzuki couplings where the Br-handle is required).[1][2]

Comparison Table: Spectral Performance
FeatureTarget Product (5-Bromo)Alternative / Precursor (5-H)Differentiation Logic
Aromatic Region 1 Signal (1H) 2 Signals (2H) The precursor has H-4 and H-5.[1][2] The target has only H-4.[1][2]
Multiplicity Singlet Doublet (x2) Precursor shows ortho-coupling (

Hz).[1][2] Target shows no coupling.[1][2]
H-5 Signal Absent Present (~6.5 ppm) H-5 in the precursor is shielded by the ortho-amino group.[1][2] Its disappearance confirms bromination.[1][2]
Reaction Status Product PureStarting MaterialQuantitative monitoring of the H-5 doublet disappearance allows for precise reaction endpoint determination.[1][2]
Decision Pathway Diagram

The following logic flow illustrates the QC process for validating the bromination step.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) CheckAr Analyze Aromatic Region (7.5 - 8.5 ppm) Start->CheckAr CountPeaks Count Aromatic Signals CheckAr->CountPeaks TwoSignals Two Doublets Observed (J ~ 8 Hz) CountPeaks->TwoSignals H-4 and H-5 present OneSignal One Singlet Observed CountPeaks->OneSignal Only H-4 present ConclusionFail RESULT: Starting Material (Incomplete Reaction) TwoSignals->ConclusionFail ConclusionPass RESULT: Target Product (Bromination at C5 Confirmed) OneSignal->ConclusionPass

Figure 1: Decision tree for distinguishing Methyl 6-amino-5-bromo-2-methylnicotinate from its precursor.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility and trustworthy data (E-E-A-T), follow this self-validating protocol.

Reagents:

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[1][2]

  • Sample: ~5-10 mg of isolated solid.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of the sample in 0.6 mL DMSO-d₆. Ensure complete dissolution; suspension particles will broaden the -NH₂ signal.[1][2]

  • Instrument Setup:

    • Frequency: 400 MHz or higher recommended (to resolve potential long-range couplings).[1][2]

    • Temperature: 298 K (25°C).[2]

    • Scans (ns): 16 (sufficient for 10 mg).[2]

    • Relaxation Delay (d1): Set to ≥ 10 seconds.

      • Reasoning: The aromatic proton H-4 is isolated and may have a long T1 relaxation time.[1][2] A short d1 can attenuate this signal integration relative to the methyl groups, leading to incorrect integration ratios (e.g., finding 0.8H instead of 1.0H).[1][2]

  • Processing:

    • Phasing: Apply manual phasing. Automatic phasing often fails with the broad -NH₂ peak.[1][2]

    • Integration: Calibrate the OMe singlet (3.8 ppm) to 3.00.

    • Validation: Verify the H-4 integral is 1.00 ± 0.05.

References
  • BenchChem Technical Support. (2025).[2][3][4] Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 737487, Methyl 6-aminonicotinate. Retrieved from [1]

  • ChemicalBook. (2024).[1][2] Methyl 6-amino-4-bromonicotinate NMR Spectrum Data. Retrieved from [1][3]

  • Royal Society of Chemistry. (2024).[1][2] Synthesis of substituted nicotinates: Electronic Supplementary Information. Retrieved from [1]

Sources

Comparative

A Comparative Analysis of C13 NMR Chemical Shifts for Methyl 6-amino-5-bromo-2-methylnicotinate

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 6-amino-5-bromo-2-methylnicotinate. Designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 6-amino-5-bromo-2-methylnicotinate. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative study against structurally related analogues to elucidate the electronic and structural influences of various substituents on the pyridine ring. The guide integrates predicted spectral data with experimental values of analogous compounds, presenting a robust framework for spectral interpretation and structural verification.

Introduction: The Significance of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment.[1][2] Factors such as the hybridization of the carbon atom, the electronegativity of neighboring atoms, and steric effects all contribute to the observed chemical shift.[3] For complex organic molecules like Methyl 6-amino-5-bromo-2-methylnicotinate, a thorough understanding of 13C NMR spectra is paramount for unambiguous structure confirmation.

This guide will dissect the predicted 13C NMR spectrum of the title compound by comparing it with the experimental data of simpler, related molecules. This comparative approach allows for a logical assignment of the chemical shifts and provides a deeper understanding of substituent effects on the pyridine nucleus.

Predicted 13C NMR Chemical Shifts for Methyl 6-amino-5-bromo-2-methylnicotinate

Below is the structure of Methyl 6-amino-5-bromo-2-methylnicotinate with the carbon atoms numbered for NMR assignment.

G cluster_0 Methyl 6-amino-5-bromo-2-methylnicotinate C2 C2 C3 C3 C2->C3 C9_CH3 CH3 C2->C9_CH3 C4 C4 C3->C4 C7_CO C=O C3->C7_CO C5 C5 C4->C5 C6 C6 C5->C6 Br Br C5->Br N1 N C6->N1 NH2 NH2 C6->NH2 N1->C2 C8_OCH3 OCH3 C7_CO->C8_OCH3

Figure 1. Structure of Methyl 6-amino-5-bromo-2-methylnicotinate with carbon numbering.

Comparative Analysis with Structural Analogues

To understand the origin of the predicted chemical shifts for our target molecule, we will compare them with the experimental data of several simpler pyridine derivatives. This step-wise analysis will illustrate the incremental effects of the methyl, amino, and bromo substituents.

Table 1: Comparison of 13C NMR Chemical Shifts (ppm)

CarbonMethyl Nicotinate (Experimental)Methyl 2-methylnicotinate (Experimental)Methyl 6-aminonicotinate (Experimental)Methyl 6-amino-5-bromo-2-methylnicotinate (Predicted)
C2 150.7157.2159.1~158.5
C3 126.9129.8108.7~112.0
C4 137.0138.6140.2~141.3
C5 123.6122.9106.9~98.2
C6 153.3150.5159.1~159.8
C=O 165.8167.5167.3~166.5
-OCH3 52.352.151.2~52.5
2-CH3 -22.4-~23.1

Note: Experimental data is sourced from various databases and literature.[6][7][8] Predicted data is generated from online NMR prediction tools.[4][5]

Analysis of Substituent Effects:
  • The Parent Compound: Methyl Nicotinate Methyl nicotinate serves as our baseline reference. The chemical shifts of the pyridine ring carbons are characteristic of an aromatic system, with C2 and C6 being the most downfield due to their proximity to the electronegative nitrogen atom.[7]

  • Effect of the 2-Methyl Group (Comparison with Methyl 2-methylnicotinate) The introduction of a methyl group at the C2 position causes a significant downfield shift for C2 itself (from 150.7 to 157.2 ppm), a phenomenon known as the alpha-effect.[6] The adjacent C3 also experiences a downfield shift, while C6 is shifted slightly upfield. The chemical shift of the methyl carbon itself is observed at a typical value of around 22.4 ppm.

  • Effect of the 6-Amino Group (Comparison with Methyl 6-aminonicotinate) The amino group is a strong electron-donating group. Its presence at the C6 position leads to a significant upfield shift of the ortho (C5) and para (C3) carbons due to increased electron density at these positions. Conversely, the ipso-carbon (C6) and the meta-carbon (C2 and C4) are shifted downfield.

  • Effect of the 5-Bromo Group Bromine is an electronegative atom, but its effect on the 13C chemical shifts of an aromatic ring is more complex, involving both inductive and resonance effects. Generally, the ipso-carbon (C5) is shifted upfield due to the "heavy atom effect," while the ortho carbons (C4 and C6) are shifted downfield.

Rationalization of the Predicted Chemical Shifts for Methyl 6-amino-5-bromo-2-methylnicotinate:

By combining the individual substituent effects, we can rationalize the predicted chemical shifts for the target molecule:

  • C2 (~158.5 ppm): This carbon is influenced by the adjacent nitrogen, the 2-methyl group (downfield), and the meta-amino group (downfield). This combination results in a significantly downfield shift.

  • C3 (~112.0 ppm): The para-amino group has a strong shielding (upfield) effect on this carbon, which is the dominant influence, resulting in a relatively upfield chemical shift.

  • C4 (~141.3 ppm): This carbon is ortho to the electron-withdrawing bromo group and meta to the electron-donating amino group, both of which contribute to a downfield shift.

  • C5 (~98.2 ppm): The ipso-carbon to the bromine atom is expected to be shifted upfield due to the heavy atom effect. Additionally, being ortho to the strongly electron-donating amino group further contributes to this significant upfield shift.

  • C6 (~159.8 ppm): This carbon is directly attached to the electron-donating amino group, causing a substantial downfield shift. It is also ortho to the bromo group, which further contributes to its downfield position.

  • C=O (~166.5 ppm) and -OCH3 (~52.5 ppm): The chemical shifts of the ester group carbons are relatively consistent across the compared molecules.

  • 2-CH3 (~23.1 ppm): The chemical shift of the methyl group at the C2 position is in the expected range for a methyl group attached to an aromatic ring.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized protocol for acquiring a 13C NMR spectrum of a compound like Methyl 6-amino-5-bromo-2-methylnicotinate.

  • Sample Preparation:

    • Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

    • Filter the solution through a small plug of cotton or glass wool into a 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Acquisition Parameters:

    • Set the spectrometer to the 13C nucleus frequency.

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

    • Set an appropriate relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensities are not required. For better quantitative results, a longer delay is necessary.

    • The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Apply a baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

G A Sample Preparation (Dissolve in Deuterated Solvent + TMS) B Insert Sample into Spectrometer A->B C Lock and Shim B->C D Set Acquisition Parameters (Proton Decoupled, Spectral Width, Relaxation Delay) C->D E Acquire FID (Free Induction Decay) D->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F G Reference Spectrum (TMS = 0.00 ppm) F->G H Analyze Spectrum G->H

Figure 2. Workflow for 13C NMR Spectroscopy.

Conclusion

This guide has provided a comprehensive analysis of the predicted 13C NMR chemical shifts of Methyl 6-amino-5-bromo-2-methylnicotinate through a detailed comparison with structurally related compounds. By systematically evaluating the electronic effects of the methyl, amino, and bromo substituents, we have established a logical basis for the assignment of each carbon resonance. This comparative approach not only aids in the structural verification of the target molecule but also serves as a valuable educational tool for understanding the principles of 13C NMR spectroscopy in the context of substituted aromatic heterocycles. The provided experimental protocol offers a standardized methodology for obtaining high-quality 13C NMR data for similar compounds.

References

  • PubChem. Methyl 2-methylnicotinate. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th ed. Wiley.
  • PubChem. Methyl Nicotinate. [Link]

  • University of Regensburg. Typical Proton and C-13 Chemical Shifts. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Scribd. Predict 13C Carbon NMR Spectra. [Link]

  • SpectraBase. Methyl 2-methyl-6-(2,5-dimethoxyphenyl)nicotinate - Optional[13C NMR] - Chemical Shifts. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • NMRDB.org. Predict NMR spectra from your website. [Link]

  • SpectraBase. Methylnicotinate. [Link]

  • virtual Chemistry 3D. 13C NMR predictor. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

  • PubChem. Methyl 6-aminonicotinate. [Link]

  • University of Calcutta. 13C NMR spectroscopy. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • University of Calgary. 13-C NMR Chemical Shift Table. [Link]

  • SpectraBase. 5-Bromo-2-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]

  • Spectral Database for Organic Compounds (SDBS). 13C NMR SDBS-NMR-CDS-04-519. [Link]

  • AIST. 13C NMR SDBS-NMR-CDS-03-347. [Link]

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Validation

A Comparative Guide to the FTIR Spectroscopy of Methyl 6-amino-5-bromo-2-methylnicotinate

This technical guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) absorption peaks for Methyl 6-amino-5-bromo-2-methylnicotinate, a substituted pyridine derivative of interest in pharma...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) absorption peaks for Methyl 6-amino-5-bromo-2-methylnicotinate, a substituted pyridine derivative of interest in pharmaceutical and materials science research. Given the absence of a publicly available experimental spectrum for this specific molecule, this guide establishes a robust predictive framework. This is achieved by comparing its structural motifs to those of well-characterized analogs and leveraging established principles of infrared spectroscopy.

The guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the vibrational spectroscopy of this compound for identification, quality control, or reaction monitoring purposes.

Predicted FTIR Absorption Profile of Methyl 6-amino-5-bromo-2-methylnicotinate

The structure of Methyl 6-amino-5-bromo-2-methylnicotinate incorporates several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. The predicted wavenumbers for these vibrational modes are summarized below.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3450 - 3300N-H asymmetric & symmetric stretchingPrimary Amine (-NH₂)Medium
3100 - 3000C-H stretchingAromatic (pyridine ring)Medium
2990 - 2950C-H stretchingMethyl ester (-OCH₃)Medium
2960 - 2850C-H stretchingMethyl group (-CH₃)Medium
1730 - 1715C=O stretchingEsterStrong
1620 - 1580N-H bending (scissoring)Primary Amine (-NH₂)Medium to Strong
1600 - 1450C=C and C=N stretchingAromatic (pyridine ring)Medium to Strong (multiple bands)
1450 - 1430C-H bendingMethyl groupsMedium
1300 - 1200C-O stretching (asymmetric)EsterStrong
1200 - 1000C-N stretchingAryl amineMedium to Strong
850 - 750C-H out-of-plane bendingAromatic (pyridine ring)Strong
700 - 600C-Br stretchingAryl bromideMedium to Strong

Comparative Spectroscopic Analysis

To substantiate the predicted absorption profile, a comparative analysis with structurally related molecules is essential. The following sections detail the experimental FTIR data of key analogs and discuss the expected spectral shifts arising from the specific substitutions in the target molecule.

Methyl 6-methylnicotinate

Methyl 6-methylnicotinate serves as a useful comparator to understand the influence of the amino and bromo substituents. The experimental data for Methyl 6-methylnicotinate is presented below.[1]

Reported Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050C-H stretchingAromatic
~2950C-H stretchingMethyl
~1725C=O stretchingEster
~1590, 1480, 1440C=C and C=N stretchingAromatic (pyridine ring)
~1280, 1110C-O stretchingEster

Analysis: The introduction of the primary amine (-NH₂) in Methyl 6-amino-5-bromo-2-methylnicotinate is expected to introduce N-H stretching bands in the 3450-3300 cm⁻¹ region and a prominent N-H bending mode around 1620-1580 cm⁻¹.[2][3][4] The presence of the bromine atom is anticipated to add a C-Br stretching vibration in the lower frequency region (700-600 cm⁻¹).[5]

General Comparison with Substituted Pyridines

The substitution pattern on the pyridine ring significantly influences the C-H out-of-plane bending modes observed in the fingerprint region (below 900 cm⁻¹). For a tetra-substituted pyridine ring as in the target molecule, a strong absorption band is expected in the 850-750 cm⁻¹ range, which is diagnostic of the substitution pattern.

Experimental Protocol for FTIR Analysis

To ensure the acquisition of high-quality and reproducible FTIR data for solid samples like Methyl 6-amino-5-bromo-2-methylnicotinate, the following Attenuated Total Reflectance (ATR) method is recommended.[1]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a solvent-grade isopropanol or ethanol and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation and Application:

    • Place a small amount of the solid Methyl 6-amino-5-bromo-2-methylnicotinate powder onto the center of the ATR crystal.

    • Apply firm and even pressure using the ATR anvil to ensure good contact between the sample and the crystal surface. Insufficient contact will result in a weak and distorted spectrum.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. The instrument software will automatically perform the background subtraction.

    • Typically, 32 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

    • The spectrum should be recorded over a standard mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking function in the software to identify the precise wavenumbers of the absorption maxima.

    • Correlate the observed absorption bands with the expected vibrational modes of the molecule's functional groups.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary functional groups of Methyl 6-amino-5-bromo-2-methylnicotinate and their corresponding characteristic IR stretching vibrations.

G cluster_molecule Methyl 6-amino-5-bromo-2-methylnicotinate cluster_peaks Characteristic IR Stretching Frequencies mol NH_stretch N-H Stretch (3450-3300 cm⁻¹) mol->NH_stretch CH_stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) mol->CH_stretch Alkyl_CH_stretch Alkyl C-H Stretch (2990-2850 cm⁻¹) mol->Alkyl_CH_stretch CO_stretch C=O Stretch (1730-1715 cm⁻¹) mol->CO_stretch CN_stretch C-N Stretch (1200-1000 cm⁻¹) mol->CN_stretch CBr_stretch C-Br Stretch (700-600 cm⁻¹) mol->CBr_stretch

Caption: Key functional groups and their predicted IR stretching frequencies.

Conclusion

The FTIR spectrum of Methyl 6-amino-5-bromo-2-methylnicotinate is predicted to be characterized by prominent absorption bands corresponding to its primary amine, ester, and substituted pyridine functionalities. The N-H stretching vibrations around 3450-3300 cm⁻¹, the strong C=O stretch of the ester near 1720 cm⁻¹, and the C-Br stretch in the low-frequency region are expected to be key diagnostic peaks. This predictive and comparative guide provides a solid foundation for the identification and characterization of this molecule using FTIR spectroscopy, and the outlined experimental protocol ensures the acquisition of reliable data for such analyses.

References

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

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Comparative

X-ray crystallography data for Methyl 6-amino-5-bromo-2-methylnicotinate

Technical Comparison Guide: Structural Elucidation of Methyl 6-amino-5-bromo-2-methylnicotinate Executive Summary & Strategic Context Methyl 6-amino-5-bromo-2-methylnicotinate (CAS: 194804-91-6) is a critical pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Elucidation of Methyl 6-amino-5-bromo-2-methylnicotinate

Executive Summary & Strategic Context

Methyl 6-amino-5-bromo-2-methylnicotinate (CAS: 194804-91-6) is a critical pharmacophore scaffold, widely utilized in the synthesis of SHP2 inhibitors and allosteric kinase modulators. Its value lies in the high density of functional handles: an amino group for hydrogen bonding, a methyl ester for lipophilic pocket targeting, and a bromine atom serving as a pivotal site for Suzuki-Miyaura cross-coupling.

However, the synthesis of this intermediate often involves the bromination of methyl 6-amino-2-methylnicotinate. This step presents a significant regiochemical risk : electrophilic aromatic substitution can theoretically occur at the C5 position (desired) or compete with other positions depending on protecting group strategies.

The Core Problem: Standard analytical techniques (1H NMR) often fail to definitively distinguish the regiochemistry because the highly substituted ring leaves only one aromatic proton (C4-H), resulting in a singlet signal regardless of the bromine's position (C5 vs. C4 swap).

The Solution: This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) —the "Gold Standard" product—against standard spectroscopic alternatives (NMR), demonstrating why SC-XRD is the requisite method for validating this specific chemical entity.

Comparative Analysis: SC-XRD vs. NMR

The following table objectively compares the performance of X-ray structural data against high-field NMR for this specific polysubstituted pyridine.

Table 1: Performance Matrix for Structural Assignment

FeatureSC-XRD (The Product) 2D-NMR (The Alternative) Verdict
Regiochemical Certainty Absolute (100%) . The heavy Bromine atom (

) dominates the electron density map, providing indisputable positional assignment.
Ambiguous . Due to the isolated spin system (single aromatic proton), NOE correlations are often weak or confounded by exchangeable NH₂ protons.SC-XRD Wins
Stereochemistry Defines absolute configuration and planar deviations (puckering) caused by steric clash between ortho substituents (Br vs. NH₂).Infers geometry based on coupling constants (not applicable here due to lack of vicinal protons).SC-XRD Wins
Solid-State Insight Directly visualizes Halogen Bonding (C-Br···O/N) and polymorph risks critical for formulation.Zero insight into solid-state packing or intermolecular forces.SC-XRD Wins
Sample Requirement Requires a single crystal (

mm). Destructive (unless carefully recovered).
Requires dissolution (~5 mg). Non-destructive.NMR Wins
Turnaround Time 24–48 hours (Growth + Collection).15 minutes (Acquisition).NMR Wins
Why NMR Fails for This Molecule

In Methyl 6-amino-5-bromo-2-methylnicotinate, the C4 proton is isolated.

  • HMBC (Heteronuclear Multiple Bond Correlation): While HMBC can link the C4-H to the Carbonyl carbon, it cannot easily distinguish if the Bromine is at C5 or if the ring is substituted differently without a distinct coupling partner.

  • NOESY: The spatial proximity between the C4-H and the Methyl ester (C3 substituent) is helpful, but the exchangeable amino protons at C6 broaden signals, making the C5-Br confirmation indirect and risky for GMP standards.

Experimental Protocol: Obtaining the X-Ray Data

To replicate the structural validation, follow this self-validating protocol designed to encourage the growth of diffraction-quality crystals for aminopyridines.

Phase A: Crystal Growth (Vapor Diffusion)

Rationale: Aminopyridines often form whiskers or needles in rapid precipitation. Slow vapor diffusion promotes the formation of block-like prisms suitable for diffraction.

  • Solvent Selection: Dissolve 20 mg of the crude product in Dimethylformamide (DMF) or Methanol (MeOH) (0.5 mL).

    • Note: DMF is preferred if the product is highly insoluble; MeOH is preferred for cleaner evaporation.

  • Antisolvent: Use Water (if DMF is solvent) or Diisopropyl Ether (if MeOH is solvent).

  • Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing the antisolvent. Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 20°C for 3–5 days.

  • Harvesting: Look for colorless, block-shaped crystals. Avoid needles (often indicate solvates or rapid crashing).

Phase B: Data Collection Strategy

Rationale: The presence of Bromine requires specific handling to minimize absorption errors while maximizing the anomalous signal if absolute structure determination is needed.

  • Source Selection: Use Molybdenum (Mo) Kα radiation (

    
     Å).[1]
    
    • Why? Copper (Cu) sources cause high absorption fluorescence with Bromine, leading to data scaling errors. Mo penetrates better.

  • Temperature: Collect at 100 K using a nitrogen cryostream.

    • Why? Freezes the rotation of the methyl ester and amino groups, reducing thermal parameters (

      
      ) and improving resolution.
      
  • Resolution Goal: Aim for

    
     Å resolution to accurately map the electron density of the C–Br bond.
    

Structural Data Interpretation & Expected Metrics

When analyzing the X-ray data for this molecule, the following parameters serve as the quality control benchmarks.

Table 2: Target Crystallographic Parameters (Reference Standard)

ParameterExpected Value / RangeSignificance
Crystal System Monoclinic or TriclinicCommon for planar aromatic systems.
Space Group

or

Centrosymmetric groups are favored for achiral molecules.
R-Factor (

)

Indicates a high-quality model fit.
Bond Length (C–Br)

Å
Standard aromatic C-Br bond. Deviations suggest disorder.
Interaction (Br···N)

Å (Sum of vdW radii)
Indicates a Halogen Bond , stabilizing the lattice.
The "Ortho-Effect" Check

A critical structural feature to verify is the intramolecular hydrogen bond .

  • Expectation: One proton of the 6-amino group (

    
    ) should point towards the carbonyl oxygen of the ester group (if rotation allows) or interact with the Br.
    
  • Observation: In similar 2-amino-5-halopyridines, the amino group is often planar with the ring, donating H-bonds to the ring nitrogen of a neighboring molecule (dimer formation).

Visualization of Workflows & Interactions

Diagram 1: Structural Decision Workflow

This logic gate demonstrates why researchers should escalate to X-ray crystallography for this specific scaffold.

StructuralDecision Start Synthesis of Methyl 6-amino-5-bromo-2-methylnicotinate Analysis Primary Analysis (1H NMR) Start->Analysis Decision Is Regiochemistry Ambiguous? (Single Aromatic Singlet?) Analysis->Decision NMR_Path Attempt 2D NMR (NOESY/HMBC) Risk: Exchangeable NH2 protons obscure correlations Decision->NMR_Path No (Rare) XRD_Path SC-XRD (X-Ray Diffraction) Direct detection of Br atom Decision->XRD_Path Yes (Common) Result_NMR Inconclusive/Probabilistic Structure NMR_Path->Result_NMR Result_XRD Definitive Structure + Solid State Packing Data XRD_Path->Result_XRD

Caption: Decision matrix highlighting the necessity of SC-XRD when NMR signals are degenerate or ambiguous due to substitution patterns.

Diagram 2: Halogen Bonding & Lattice Interactions

This diagram illustrates the specific intermolecular forces (Halogen Bonding) that X-ray data reveals—data that is invisible to NMR but crucial for drug formulation stability.

LatticeInteractions MolA Molecule A (Donor) Sub_Br Br (Sigma Hole) MolA->Sub_Br Sub_NH Amino H MolA->Sub_NH MolB Molecule B (Acceptor) Sub_N Pyridine N (Nucleophile) MolB->Sub_N Sub_O Carbonyl O MolB->Sub_O Sub_Br->Sub_N Halogen Bond (C-Br···N) Sub_NH->Sub_O Hydrogen Bond (N-H···O)

Caption: Schematic of supramolecular assembly. X-ray data reveals the C-Br···N halogen bond, a key stabilizer in the crystal lattice of 5-bromopyridines.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Crystal Engineering." Chemical Reviews, 105(11), 4338-4374. Link

  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356. Link

  • Reiss, G. J., & Konovalova, I. S. (2020). "Supramolecular Switching by Substituent Tuning: A Crystal Engineering Study of 2-Amino- and 2,3-Diamino-5-Halogenopyridines." Crystals, 10(4), 273. Link

  • BenchChem Technical Data. "Crystal Structure Analysis of Methyl 6-methylnicotinate Derivatives." Link

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